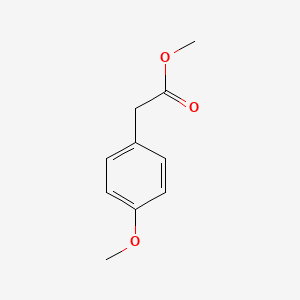

Methyl 4-methoxyphenylacetate

描述

Historical Context and Evolution of Research on Phenylacetate (B1230308) Esters

The study of phenylacetate esters is intrinsically linked to the broader history of organic chemistry and the exploration of natural products. Phenylacetic acid, the parent acid of this ester series, has been identified as a naturally occurring auxin in plants, a class of hormones that regulate growth. wikipedia.orgnih.gov Its characteristic honey-like odor also led to its use in perfumery. wikipedia.org Early research into phenylacetic acid and its derivatives was often driven by their presence in biological systems and their potential applications in the fragrance and flavor industries. libretexts.org

The esterification of phenylacetic acid, a fundamental reaction in organic synthesis, allowed for the modification of its physical and chemical properties, leading to the synthesis of various phenylacetate esters. orgsyn.org These esters, including methyl, ethyl, and other alkyl variants, were initially studied for their scent profiles and as intermediates in the synthesis of other organic molecules. libretexts.orgorgsyn.org The evolution of analytical techniques, such as spectroscopy, played a crucial role in the characterization and understanding of the structure and reactivity of these esters.

Significance of Methyl 4-Methoxyphenylacetate (B8689602) in Modern Chemical Science

Methyl 4-methoxyphenylacetate (C₁₀H₁₂O₃) has emerged from the broader class of phenylacetate esters as a compound of particular interest to the scientific community. Its significance lies in its versatile chemical nature, making it a valuable building block in a multitude of synthetic applications, from pharmaceuticals to materials science. ontosight.ai The presence of the methoxy (B1213986) group on the phenyl ring and the ester functionality provides multiple reactive sites for chemical modification.

In the realm of organic synthesis, this compound serves as a key intermediate in the creation of more complex molecules. For instance, it has been utilized in the synthesis of bioactive compounds and natural products. nih.gov Its derivatives have been explored for a range of biological activities, including potential anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.ai The compound's structure is a precursor in the synthesis of various agrochemicals, such as pesticides and herbicides. ontosight.ai

Furthermore, in materials science, esters like this compound are investigated for their potential in developing new polymers and coatings. ontosight.ai The ability to tailor its chemical structure allows for the fine-tuning of physical properties, making it a versatile component in the design of novel materials.

Below is a table summarizing some of the key applications and transformations of this compound in synthetic chemistry:

| Application/Transformation | Description |

| Synthesis of Bioactive Molecules | Serves as a starting material or key intermediate in the total synthesis of natural products and pharmacologically active compounds. nih.gov |

| Precursor to Agrochemicals | The core structure is utilized in the synthesis of potential pesticides and herbicides. ontosight.ai |

| Development of Novel Polymers | Explored as a monomer or additive in the creation of new polymeric materials and coatings. ontosight.ai |

| Bromination Reactions | Can be selectively brominated to introduce bromine atoms onto the phenyl ring, creating intermediates for further functionalization. |

| Esterification and Hydrolysis | The ester group can be readily hydrolyzed to the corresponding carboxylic acid or transesterified with other alcohols to generate different esters. sigmaaldrich.com |

Current Research Landscape and Emerging Trends

The contemporary research landscape for this compound is characterized by a focus on developing more efficient and sustainable synthetic methodologies and exploring novel applications. Green chemistry principles are increasingly being applied to its synthesis, with researchers investigating the use of solid acid catalysts and milder reaction conditions to minimize environmental impact. sigmaaldrich.com

A significant trend is the use of this compound and its derivatives in the synthesis of complex, biologically active molecules. For example, recent studies have demonstrated its use in the synthesis of hybrid molecules with potential therapeutic applications. nih.gov There is also growing interest in its potential as an estrogen receptor modulator. biosynth.com

Emerging applications are also being explored in the field of materials science, where the unique properties of this compound can be harnessed to create functional materials. The ability to undergo various chemical transformations makes it a versatile platform for the design of new molecules with tailored properties.

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-5-3-8(4-6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYLDVNTWDEAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178473 | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23786-14-3 | |

| Record name | Methyl 4-methoxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23786-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methoxyphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHOXYPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCD9T5HQ7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for Methyl 4 Methoxyphenylacetate

Esterification Reactions for Methyl 4-Methoxyphenylacetate (B8689602) Synthesis

Esterification represents a fundamental and widely employed method for the synthesis of esters, including Methyl 4-methoxyphenylacetate. This typically involves the reaction of a carboxylic acid with an alcohol.

To drive the equilibrium towards the formation of the ester product, the reaction is typically conducted using a large excess of methanol, which also serves as the solvent masterorganicchemistry.com. Alternatively, the removal of water as it is formed, for instance by azeotropic distillation using a Dean-Stark apparatus, can be employed to achieve high yields operachem.com. The reaction is generally heated to reflux to increase the reaction rate operachem.com. Kinetic studies on the acid-catalyzed esterification of substituted phenylacetic acids with methanol have shown that phenylacetic acid reacts significantly faster than benzoic acid, with a negative Hammett ρ-value of –0.31, indicating that electron-donating substituents on the phenyl ring can facilitate the reaction.

Table 1: Representative Conditions for Fischer-Speier Esterification

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | 4-Methoxyphenylacetic Acid, Methanol (excess) | operachem.com |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | organic-chemistry.orgoperachem.com |

| Temperature | Reflux (boiling point of Methanol, ~65 °C) | operachem.com |

| Reaction Time | 2-24 hours (monitored by TLC or GC) | operachem.com |

| Work-up | Neutralization with a weak base (e.g., NaHCO₃), extraction with an organic solvent | operachem.com |

| Typical Yield | >90% | operachem.com |

The choice of catalyst is crucial in esterification reactions, influencing both the rate and efficiency of the process. While mineral acids are common, solid acid catalysts are gaining prominence due to their ease of separation and reusability.

Mesoporous sulfated zirconia (SZ) is a powerful solid superacid catalyst known for its high thermal stability and strong Brønsted and Lewis acid sites, making it highly effective for esterification reactions nih.govmdpi.com. The large surface area and porous structure of mesoporous zirconia enhance its catalytic activity by providing more accessible active sites nih.gov.

While specific studies on the use of sulfated zirconia for the esterification of 4-Methoxyphenylacetic Acid are not extensively documented, its high efficiency in the esterification of other carboxylic acids, such as levulinic acid and propanoic acid with methanol, suggests its strong potential for this transformation nih.govmdpi.com. Research has shown that sulfated zirconia catalysts can achieve high conversions of carboxylic acids to their corresponding methyl esters under relatively mild conditions researchgate.net. The catalytic activity is directly related to the sulfur content and the calcination temperature during the catalyst's preparation, which determines the strength and density of the acid sites mdpi.comaston.ac.uk.

Table 2: Performance of Sulfated Zirconia in the Esterification of Various Carboxylic Acids with Methanol

| Carboxylic Acid | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Levulinic Acid | Sulfated Mesoporous ZrO₂ | 80 | 8 | 95 | nih.gov |

| Propanoic Acid | Sulfated Zirconia | 60 | 4 | ~75 | mdpi.com |

| Acetic Acid | Sulfated Zirconia | 60 | 4 | ~80 | researchgate.net |

| Myristic Acid | Sulfated Zirconia | 60 | 5 | 98-100 | rsc.org |

Acidic Catalysis: As detailed under the Fischer-Speier esterification, strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), or Lewis acids, are commonly used to catalyze the reaction between 4-Methoxyphenylacetic Acid and methanol organic-chemistry.org. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol masterorganicchemistry.com. This mechanism is a reversible process, and the reaction conditions are optimized to favor product formation masterorganicchemistry.com.

Basic Catalyzed Reactions: Direct base-catalyzed esterification of a carboxylic acid with an alcohol is generally not feasible because the base deprotonates the carboxylic acid to form a carboxylate anion. This anion is negatively charged and repels the nucleophilic alcohol. Therefore, base-catalyzed esterification typically involves a two-step process. First, 4-Methoxyphenylacetic Acid is treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the corresponding carboxylate salt. This salt is then reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to yield this compound. This process, while involving a base, is not a direct catalysis of the esterification between the acid and alcohol but rather a base-mediated alkylation of the carboxylate.

Catalytic Approaches in Esterification

Advanced Synthetic Strategies

Modern organic synthesis offers more sophisticated methods for the formation of esters, often involving transition metal catalysis, which can provide high efficiency and functional group tolerance.

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of esters, utilizing carbon monoxide (CO) as a C1 source acs.org. This methodology can be applied to the synthesis of this compound from an aryl halide precursor, such as 4-iodoanisole or 4-bromoanisole.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the coordination and migratory insertion of carbon monoxide to form a Pd(II)-acyl intermediate. This intermediate then undergoes alcoholysis with methanol to generate the desired ester, this compound, and regenerates the active Pd(0) catalyst in the presence of a base acs.org. Various palladium precursors and ligands can be used to optimize the reaction, with phosphine ligands like Xantphos being particularly effective.

Table 3: Representative Conditions for Palladium-Catalyzed Methoxycarbonylation of an Aryl Halide

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 4-Iodoanisole | acs.org |

| Reagents | Methanol, Carbon Monoxide (CO) | acs.org |

| Catalyst System | Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., Xantphos) | nih.gov |

| Base | A non-nucleophilic organic base (e.g., Triethylamine, NEt₃) | acs.org |

| Solvent | Methanol or an inert solvent like Toluene | acs.org |

| Temperature | 80-120 °C | acs.org |

| Pressure | 1-50 atm of CO | acs.org |

| Typical Yield | Good to excellent | acs.org |

Palladium-Catalyzed Carbonylation Reactions

Carbonylation of Aryl Methyl Ethers

Another synthetic route to aryl acetates involves the carbonylation of aryl methyl ethers. This method activates the typically inert aryl ether bond. The reaction is catalyzed by rhodium trichloride (RhCl₃) in the presence of lithium iodide (LiI) and lithium tetrafluoroborate (LiBF₄) as co-catalysts. researchgate.net

The proposed mechanism suggests that LiI, assisted by LiBF₄, facilitates the cleavage of the aryl methyl ether bond to produce methyl iodide (CH₃I). The rhodium catalyst then facilitates the carbonylation of the in-situ generated methyl iodide to form an acetyl iodide intermediate. This intermediate then reacts with the aryloxide to produce the aryl acetate.

| Catalyst | Co-catalysts | Substrate | Solvent | Yield |

| RhCl₃ | LiI, LiBF₄ | Aryl Methyl Ether | Acetonitrile | Moderate to High |

Palladium-Catalyzed Asymmetric Hydroxycarbonylation and Hydroalkoxycarbonylation

While not a direct synthesis of this compound, palladium-catalyzed asymmetric hydroxycarbonylation and hydroalkoxycarbonylation of vinyl arenes are pivotal for producing chiral 2-arylpropanoic acids and their corresponding esters. These reactions are crucial for accessing optically active derivatives of this compound.

This process involves the reaction of a vinyl arene with carbon monoxide and either water (hydroxycarbonylation) or an alcohol (hydroalkoxycarbonylation) in the presence of a chiral palladium catalyst. This method provides a direct route to enantioenriched 2-arylpropionic acids and esters, which are valuable in the pharmaceutical industry.

Chiral Synthesis Approaches for this compound Derivatives

The development of chiral derivatives of this compound is of significant interest, particularly for applications in pharmaceuticals and materials science. Asymmetric synthesis provides a pathway to enantiomerically pure or enriched compounds.

A key strategy for introducing chirality is through the palladium-catalyzed asymmetric hydroalkoxycarbonylation of vinyl arenes, as mentioned previously. By employing a chiral ligand in the palladium catalyst system, it is possible to control the stereochemistry of the newly formed stereocenter, leading to the synthesis of chiral 2-arylpropanoates.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more environmentally benign and sustainable processes.

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. The palladium- and rhodium-catalyzed carbonylation reactions are prime examples.

Avoiding Hazardous Substances: The development of halogen-free and base-free carbonylation methods for benzyl acetates significantly improves the safety and environmental profile of the synthesis. rsc.orgresearchgate.netrsc.org

Use of Renewable Feedstocks: While not yet fully realized for this compound, research into utilizing biomass-derived starting materials is an ongoing goal in green chemistry.

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous organic solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible. The ability to perform the carbonylation of benzyl acetates at atmospheric pressure of CO is a significant step towards energy efficiency. rsc.org

Use of Environmentally Friendly Oxidants: In some palladium-catalyzed reactions, molecular oxygen can be used as the terminal oxidant, which is an ideal green choice as it is abundant, inexpensive, and produces no waste products. nih.govresearchgate.net

Derivatization and Analog Synthesis of this compound

Synthesis of Halogenated Derivatives, e.g., Ethyl 3-bromo-4-methoxyphenylacetate

Halogenated derivatives of this compound are important intermediates for the synthesis of more complex molecules. The synthesis of Ethyl 3-bromo-4-methoxyphenylacetate serves as a representative example.

This synthesis is typically achieved in a two-step process starting from 4-methoxyphenylacetic acid.

Regioselective Bromination: The first step involves the regioselective bromination of 4-methoxyphenylacetic acid. This is commonly carried out using bromine in acetic acid, which yields 3-bromo-4-methoxyphenylacetic acid. nih.gov

Esterification: The resulting 3-bromo-4-methoxyphenylacetic acid is then esterified to produce the corresponding ethyl ester. This can be achieved through standard esterification methods, such as Fischer esterification, by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

| Reactant | Reagent | Solvent | Product |

| 4-Methoxyphenylacetic acid | Bromine | Acetic Acid | 3-Bromo-4-methoxyphenylacetic acid |

| 3-Bromo-4-methoxyphenylacetic acid | Ethanol, H⁺ | - | Ethyl 3-bromo-4-methoxyphenylacetate |

Synthesis of Hydroxylated Derivatives

The introduction of a hydroxyl group onto the aromatic ring of this compound represents a key transformation for creating derivatives with altered biological activities and physical properties. Direct hydroxylation of the aromatic ring is often challenging due to the high activation provided by the existing methoxy (B1213986) group, which can lead to a lack of regioselectivity and potential over-oxidation.

Detailed research findings on the direct, single-step hydroxylation of this compound are not extensively documented in readily available literature. However, a plausible multi-step synthetic route can be postulated based on established organic chemistry principles. This would typically involve an electrophilic aromatic substitution to introduce a functional group that can later be converted to a hydroxyl group.

A common strategy to achieve regioselective hydroxylation of an activated aromatic ring is to first introduce a nitro group, which can then be reduced to an amine, followed by diazotization and subsequent hydrolysis to the desired phenol (B47542). Given the directing effects of the substituents on the this compound ring (the strongly activating, ortho-, para-directing methoxy group and the weakly deactivating methylene (B1212753) acetate group), nitration would be expected to occur at the positions ortho to the methoxy group.

Table 1: Proposed Multi-Step Synthesis of Methyl 3-Hydroxy-4-methoxyphenylacetate

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄, low temperature | Methyl 3-nitro-4-methoxyphenylacetate |

| 2 | Reduction | H₂, Pd/C or Sn, HCl | Methyl 3-amino-4-methoxyphenylacetate |

| 3 | Diazotization | NaNO₂, aq. H₂SO₄, 0-5 °C | Diazonium salt intermediate |

This proposed pathway provides a controlled method for the synthesis of a hydroxylated derivative, overcoming the challenges of direct oxidation.

Synthesis of Other Phenylacetate (B1230308) Derivatives

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. The methylene acetate group (-CH₂COOCH₃) is a weakly deactivating group. In this case, the powerful directing effect of the methoxy group will dominate, favoring substitution at the positions ortho to it (C3 and C5).

While specific, individually published studies detailing these reactions on this compound are not abundant, the outcomes can be reliably predicted based on well-established principles of electrophilic aromatic substitution.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile | Reagents | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Methyl 3-nitro-4-methoxyphenylacetate |

| Halogenation | Br⁺ | Br₂, FeBr₃ | Methyl 3-bromo-4-methoxyphenylacetate |

| Friedel-Crafts Acylation | R-C=O⁺ | Acyl chloride, AlCl₃ | Methyl 3-acyl-4-methoxyphenylacetate |

These reactions provide access to a wide array of substituted phenylacetate derivatives, which can serve as intermediates for further synthetic transformations.

Formation of Complex Molecular Structures Incorporating this compound Moieties

This compound has been utilized as a key starting material in the synthesis of complex heterocyclic structures with potential biological activity. A notable example is its use in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one . This compound belongs to the flavonoid family, which is known for a wide range of biological activities.

Table 3: Synthesis of a Complex Benzopyran-4-one Derivative

| Starting Material | Key Transformation | Final Product |

|---|

This application highlights the utility of this compound as a scaffold for building intricate molecular architectures that are of interest in medicinal chemistry and materials science.

Mechanistic Investigations and Reaction Kinetics of Methyl 4 Methoxyphenylacetate

Kinetic Studies of Reactions Involving Methyl 4-Methoxyphenylacetate (B8689602)

Rate-Determining Electron-Transfer Reactions

In certain oxidation reactions, the rate-determining step involves the transfer of an electron from the substrate to the oxidant. Studies on the oxidation of 4-methoxyphenylacetate by potassium 12-tungstocobaltate(III) in aqueous alcohol mixtures have shown that the reaction proceeds via a rate-determining outer-sphere electron-transfer mechanism. rsc.org The kinetics of such reactions are sensitive to the solvent composition, and quantitative analysis helps in understanding the Gibbs energy of interaction between the initial state, transition state, and the solvent. rsc.org The rate of electron transfer is a key parameter that can be influenced by the molecular structure of the reactants and the medium, with factors like bond reorganization energy playing a principal role in determining the intrinsic reactivity. nih.govscispace.com

Pseudo-First-Order Kinetics in Oxidation Reactions

When a reaction involves multiple reactants, its kinetics can often be simplified if one reactant is present in a large excess. fiveable.melibretexts.org Under these conditions, the concentration of the excess reactant remains virtually constant, and the reaction rate appears to depend only on the concentration of the limiting reactant. libretexts.orgyoutube.com This scenario is described by pseudo-first-order kinetics.

For instance, in the oxidation of esters, if the oxidant is used in significant excess, the reaction can be treated as a pseudo-first-order process with respect to the ester. researchgate.net This approach simplifies the rate law, allowing for easier determination of the rate constant. The observed rate constant (k') in such a system is a product of the true second-order rate constant (k) and the concentration of the excess reactant. This simplification is a common and valuable tool for studying the kinetics of complex reactions involving esters like methyl 4-methoxyphenylacetate. fiveable.meresearchgate.net

Phase-Transfer Catalysis Kinetics for Ester Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for synthesizing esters from immiscible reactants. researchgate.netcrdeepjournal.org The kinetics of such reactions are crucial for industrial applications. In the synthesis of alkyl 4-methoxyphenylacetates, PTC facilitates the transfer of the 4-methoxyphenylacetate anion from an aqueous or solid phase to an organic phase where it reacts with an alkylating agent. researchgate.net

| Condition | Apparent Rate Coefficient (kapp, min-1) | Enhancement Factor |

|---|---|---|

| Without Ultrasound | 0.0563 | - |

| With Ultrasound (28kHz/300W) | 0.1057 | ~1.88 |

Mechanistic Elucidation of Synthetic Transformations

Understanding the step-by-step mechanism of a reaction is fundamental to controlling its outcome and selectivity. For this compound, mechanistic studies focus on the roles of catalysts and the identification of transient species (intermediates) that are formed during the reaction.

Role of Catalysts and Co-catalysts in Reaction Mechanisms

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. In the synthesis and transformation of aromatic esters, various catalytic systems are employed.

Acid Catalysis: In Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid precursor (4-methoxyphenylacetic acid), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Metal-Based Catalysts: Noble and non-noble metal catalysts are crucial in reactions like hydrogenation, carbonylation, and cross-coupling. mdpi.commdpi.com For instance, cobalt-based catalysts have been studied for the methoxycarbonylation of acetylene, where cobalt carbonyl species formed in situ were identified as the genuine active species. nih.gov While not directly involving this compound, these studies provide insight into the dynamic nature of metal catalysts in ester synthesis.

Co-catalysts: In some systems, a co-catalyst is used to enhance the activity of the primary catalyst. For example, in certain enantioselective reactions, an organic acid can act as a co-catalyst with a Lewis base, forming a synergistic system that improves yield and selectivity through specific hydrogen bonding interactions with the transition state. publishatcj.com

Intermediate Formation and Analysis

Reaction mechanisms are often elucidated by identifying and characterizing the intermediates formed along the reaction coordinate. In the synthesis of this compound and its derivatives, several key intermediates can be proposed and, in some cases, detected.

For example, in the synthesis of related compounds, a nucleophilic substitution reaction involving methyl 2-(4-methoxyphenyl)acetate and tert-butyl bromoacetate (B1195939) proceeds through the formation of a carbanion intermediate. nih.gov This intermediate is generated by deprotonation of the α-carbon of the ester using a strong base like butyl lithium in the presence of diisopropyl amine. nih.gov

Another example can be found in the synthesis of methyl 2-diazo-2-(4-methoxyphenyl)acetate from this compound. orgsyn.org This reaction involves a diazo-transfer reaction where the starting ester is treated with a sulfonyl azide (B81097) (like p-acetamidobenzenesulfonyl azide) in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The mechanism involves the formation of an enolate intermediate from the starting ester, which then reacts with the azide reagent.

The identification of such intermediates is often achieved through a combination of spectroscopic analysis (like NMR and mass spectrometry) of the reaction mixture over time and computational modeling to determine the energetic favorability of proposed mechanistic pathways. orgsyn.orgcardiff.ac.uk

| Reaction Type | Starting Material | Key Intermediate | Method of Generation |

|---|---|---|---|

| Nucleophilic Substitution | Methyl 2-(4-methoxyphenyl)acetate | α-Carbanion | Deprotonation with a strong base (e.g., BuLi) |

| Diazo-Transfer Reaction | This compound | Enolate | Deprotonation with a non-nucleophilic base (e.g., DBU) |

| Fischer Esterification | 4-Methoxyphenylacetic acid | Protonated Carbonyl | Reaction with a strong acid catalyst |

Ligand-Assisted Proton Shuttle Mechanisms

In the hydrolysis of esters, including this compound, the transfer of protons is a critical step in both acid and base-catalyzed mechanisms. A ligand-assisted proton shuttle mechanism involves a species, the ligand, that facilitates the movement of protons between atoms, thereby lowering the activation energy of the reaction. This can occur through intermolecular or intramolecular interactions.

While specific studies on ligand-assisted proton shuttle mechanisms for this compound are not extensively documented in publicly available literature, the principles can be understood from studies of related ester hydrolysis reactions. In this context, a "ligand" can be a solvent molecule, a catalyst, or even a functional group within the reacting molecule itself.

A key concept is intramolecular catalysis, where a functional group within the ester molecule acts as the proton-shuttling ligand. For instance, in the hydrolysis of aspirin (B1665792) (acetylsalicylic acid), the neighboring carboxyl group can act as a general base to accept a proton from the attacking water molecule, and then as a general acid to donate a proton to the leaving group. This intramolecular assistance significantly accelerates the hydrolysis rate compared to a similar ester without this neighboring group. libretexts.org

The general mechanism for a ligand-assisted proton shuttle in ester hydrolysis can be depicted as a two-step process where a weak base, acting as a "proton shuttle," first accepts a proton and then transfers it to another site in the molecule. masterorganicchemistry.com This avoids the formation of high-energy, charged intermediates in a single step.

For a molecule like this compound, any potential ligand-assisted mechanism would likely involve external species in a reaction mixture, such as buffer components or specific catalysts designed to have appropriately positioned functional groups to relay protons during the formation and breakdown of the tetrahedral intermediate in hydrolysis.

Solvent Effects on Reaction Rates and Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. In the context of the hydrolysis of this compound, the solvent influences the solvation of the reactants, the transition state, and the products. The stability of these species through solvent-solute interactions can significantly alter the activation energy of the reaction.

The effects of the solvent are particularly pronounced in reactions where there is a change in charge or charge distribution between the reactants and the transition state. The hydrolysis of esters is a classic example of such a reaction.

General Principles of Solvent Effects on Ester Hydrolysis:

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the reactants and intermediates. In the case of alkaline hydrolysis, a polar protic solvent can solvate the nucleophile (e.g., hydroxide (B78521) ion), which can slightly decrease its nucleophilicity. However, it can also effectively stabilize the charged tetrahedral intermediate, which often leads to a significant rate enhancement compared to nonpolar solvents.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972) have dipoles that allow them to solvate charged species, but they lack the ability to act as hydrogen bond donors. In alkaline hydrolysis, these solvents are particularly effective at solvating the cation of the base, leaving the anion (the nucleophile) relatively "naked" and highly reactive. This often leads to a dramatic increase in the rate of saponification reactions.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or toluene, charged species are poorly solvated. Consequently, reactions involving charged reactants or intermediates, such as the alkaline hydrolysis of esters, are typically very slow in these solvents.

The following table summarizes the expected qualitative effects of different solvent types on the rate of a typical bimolecular ester hydrolysis reaction (saponification).

| Solvent Type | Characteristics | Expected Effect on Saponification Rate | Rationale |

| Polar Protic | High dielectric constant, H-bond donor | Moderate to Fast | Stabilizes the charged transition state through H-bonding, though it may also solvate the nucleophile. |

| Polar Aprotic | High dielectric constant, no H-bond donor | Very Fast | Effectively solvates the cation, leaving a highly reactive "naked" anion (nucleophile). |

| Nonpolar | Low dielectric constant | Very Slow | Poor solvation of both the charged nucleophile and the charged transition state. |

| Catalyst | Rate Constant (k) | Activation Energy (Ea) |

| Mesoporous Sulfated Zirconia (MSZ) | 4.7 × 10⁻³ min⁻¹ | 18.0 kcal/mol |

| Conventional Sulfated Zirconia (CSZ) | 0.5 × 10⁻³ min⁻¹ | Not Reported |

This data indicates that the structure of the catalyst, which provides the environment for the reaction, significantly affects the rate of formation of this compound. researchgate.net This underscores the principle that the immediate chemical environment, much like a solvent, plays a crucial role in the kinetics of reactions involving this ester.

Applications of Methyl 4 Methoxyphenylacetate in Organic Synthesis and Materials Science

Methyl 4-Methoxyphenylacetate (B8689602) as a Building Block in Complex Molecule Synthesis

The reactivity of the ester group and the potential for electrophilic substitution on the aromatic ring make Methyl 4-methoxyphenylacetate a key starting material for constructing intricate molecular architectures.

This compound is a crucial precursor in the synthesis of various pharmaceutical intermediates, contributing to the development of new therapeutic agents. Its derivatives have been explored for a range of biological activities.

One notable application is in the synthesis of 7,8-dihydroxy-2-(4'-hydroxybenzyl)-4H-1-benzopyran-4-one. This compound is a derivative of the benzopyran-4-one core, which is found in a class of compounds investigated for their potential as aldose reductase inhibitors. Aldose reductase is an enzyme implicated in the diabetic complications affecting the eye and nerve tissues.

Furthermore, derivatives of methoxyphenylacetic acid have shown potential as inhibitors of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory processes. A study on a series of 4-methoxyphenylacetic acid esters demonstrated their potential to inhibit soybean 15-lipoxygenase, suggesting a possible avenue for the development of anti-inflammatory agents.

Additionally, research on related dimethoxyphenylacetate derivatives has led to the synthesis of compounds with local anesthetic and anti-inflammatory properties. While not a direct application of this compound, this highlights the pharmaceutical potential of this class of compounds.

Table 1: Examples of Pharmaceutical Intermediates and Derivatives from Methoxyphenylacetate Compounds

| Derivative/Target Molecule | Therapeutic Area/Enzyme Target | Reference |

| 7,8-dihydroxy-2-(4'-hydroxybenzyl)-4H-1-benzopyran-4-one | Aldose Reductase Inhibition | |

| 4-Methoxyphenylacetic acid esters | 15-Lipoxygenase (15-LOX) Inhibition (Anti-inflammatory) | |

| Aminoacetyl derivatives of methyl 2-acetyl-4,5-dimethoxyphenylacetate | Local Anesthetic and Anti-inflammatory |

While direct, large-scale applications of this compound in the synthesis of commercial agrochemicals are not extensively documented in readily available literature, its structural motifs are present in certain classes of pesticides. The synthesis of butanedicarboxylate derivatives, which can be achieved through processes involving related starting materials, points to its potential utility in creating molecules with applications in agriculture. The development of novel herbicides and fungicides often involves the exploration of a wide range of chemical intermediates, and the methoxyphenylacetate scaffold offers a platform for such discoveries.

The core structure of this compound is found within or is analogous to subunits of various natural products. This makes it a valuable starting material for the synthesis of natural product derivatives, allowing for the exploration of structure-activity relationships and the development of new compounds with enhanced biological activities. However, specific examples of its direct use in the total synthesis or derivatization of complex natural products are not prominently featured in the reviewed literature.

Integration into Advanced Materials

The chemical functionalities of this compound also lend themselves to applications in materials science, where it can be incorporated into polymers and other advanced materials to impart specific properties.

A related compound, methyl 4-methoxyacetoacetate, is noted for its role as a crosslinking agent in the formulation of UV-curable resins and high-performance coatings. This suggests that the methoxy (B1213986) and ester groups, also present in this compound, are amenable to polymerization and crosslinking reactions. While direct evidence for the use of this compound in commercial polymers, coatings, or adhesives is scarce in the available literature, its potential as a monomer or an additive in these applications remains an area for further exploration.

The synthesis of organoboron compounds, which has been reported to utilize methodologies applicable to derivatives of this compound, opens up possibilities for its use in the development of new materials. Organoboron compounds are known for their applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The incorporation of the 4-methoxyphenylacetate moiety could potentially influence the electronic and photophysical properties of these materials.

Biological and Environmental Research on Methyl 4 Methoxyphenylacetate

Biological Activity and Pharmacological Studies

Methyl 4-methoxyphenylacetate (B8689602) and its derivatives have been the subject of various biological and pharmacological investigations to determine their potential therapeutic effects. Research has explored their anti-inflammatory, antimicrobial, antifungal, and antioxidant properties, as well as their interactions with enzyme systems.

While direct studies on the anti-inflammatory properties of Methyl 4-methoxyphenylacetate are limited, research into its derivatives has shown potential. A novel synthetic analogue, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), has demonstrated both anti-inflammatory and anti-arthritic activities. This compound was found to inhibit pro-inflammatory responses by targeting the STAT3 signaling pathway in both murine macrophages and human synoviocytes from patients with rheumatoid arthritis. researchgate.net The structural similarity of MMPP to this compound suggests that this class of compounds may have a basis for anti-inflammatory action, although further research is needed to confirm such effects for the parent compound.

Other related compounds with a methoxyphenyl moiety have also been investigated. For instance, 2-methoxy-4-vinylphenol, a naturally occurring phenolic compound, has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923) (PGE2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) in RAW264.7 cells. nih.gov These effects were mediated through the suppression of NF-κB and MAPK activation. nih.gov

The antimicrobial and antifungal potential of this compound derivatives has been an area of interest. In a study on newly synthesized depsides, a derivative named 2-(2-propoxy-2-oxoethylphenyl (4-methoxyphenyl)acetate (P6) demonstrated significant antibacterial activity against E. coli. jddtonline.info Another related compound in the same study also showed powerful antibacterial effects against B. subtilis. jddtonline.info

Furthermore, a study focused on 2-azetidinone derivatives reported the synthesis of 4-(3-chloro-1-(4-substituted-phenyl)-4-oxoazetidin-2-yl)-2-methoxyphenyl-acetate. These compounds were screened for their in-vitro activity against several bacterial and fungal strains and exhibited good antimicrobial activity. researchgate.net While these findings are promising, they pertain to complex derivatives rather than this compound itself.

Research into other related structures has also indicated potential. For example, (±)-Yanglingmycin and its analogues, which are 2-aryl-substituted 4,5-dihydrooxazole derivatives, have been evaluated for their antibacterial activities against various Gram-negative and Gram-positive bacteria. mdpi.com Similarly, studies on (±)-4-methoxy decanoic acid and its novel amide derivatives have shown antifungal activity against different organisms. researchgate.net

Antimicrobial Activity of this compound Derivatives

| Derivative | Microorganism | Activity | Reference |

|---|---|---|---|

| 2-(2-propoxy-2-oxoethylphenyl (4-methoxyphenyl)acetate | E. coli | Powerful antibacterial activity | jddtonline.info |

| 4-(3-chloro-1-(4-substituted-phenyl)-4-oxoazetidin-2-yl)-2-methoxyphenyl-acetate | Various bacteria and fungi | Good antimicrobial activity | researchgate.net |

Direct investigations into the antioxidant properties of this compound are not extensively documented in the available literature. However, studies on related compounds and derivatives suggest that the methoxyphenyl moiety can contribute to antioxidant activity.

For instance, a study on a Schiff base compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, synthesized from vanillin (B372448) and p-anisidine, demonstrated antioxidant activity when tested using the DPPH method, with an EC50 value of 10.46 ppm. atlantis-press.comresearchgate.net Another area of research has focused on C-tetra(4-methoxyphenyl)calix clinpgx.orgresorcinarene, a larger molecule containing multiple methoxyphenyl units. The chair conformer of this molecule was found to have very strong antioxidant activity, with an IC50 of 47.46 ppm in the DPPH assay. mdpi.com

Additionally, research into benzylideneacetophenone derivatives has explored their antioxidant activity through the inhibition of lipid peroxidation. Structure-activity relationship analysis from this study indicated that the presence of electron-donating groups, such as a methoxy (B1213986) group, on the phenyl rings appeared to enhance antioxidant activity. nih.gov

Enzymatic processes offer a green and selective alternative for the synthesis and modification of chemical compounds. In the context of compounds structurally related to this compound, enzymatic hydrolysis has been explored. A patent describes a process for the preparation of optically active (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester through the enantioselective hydrolysis of the racemic mixture using lipases from Serratia marcescens and/or Candida cylindricea. google.com This highlights the utility of enzymes in producing chiral building blocks from similar methoxyphenyl-containing esters.

The hydrolysis of the ester bond in this compound to its corresponding acid, 4-methoxyphenylacetic acid, is a key biotransformation. While specific studies detailing the enzymatic hydrolysis of this compound are not abundant, the conversion of related nitriles to acids has been demonstrated. For example, the enzymatic hydrolysis of racemic α-substituted 4-methylthiobutyronitriles into the corresponding butyric acid has been achieved using a nitrilase from Alcaligenes faecalis, Gordona terrae, or Rhodococcus sp. google.com

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of phenylacetic acid, such as this compound, SAR studies have provided insights into the structural requirements for various biological activities.

In one study, a series of hydrophobic phenylacetic acid derivatives were synthesized and evaluated as neuraminidase inhibitors of the influenza A virus. benthamdirect.com The study introduced an aromatic lipophilic side chain and an acetyl or isopropionyl group at different positions of the phenylacetic acid backbone. The results indicated that these modifications led to potent inhibitory activity against influenza A neuraminidase, with some compounds showing moderate subtype selectivity. benthamdirect.com

Another SAR study focused on 14β-phenylacetyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone derivatives. nih.gov These compounds were evaluated for their affinity and efficacy at opioid and nociceptin/orphanin FQ peptide (NOP) receptors. The study found that the majority of the new ligands displayed high binding affinities for the opioid receptors and moderate affinity for NOP receptors, suggesting that the 14β-acyl side chain could access a binding site within the NOP receptor. nih.gov

SAR Studies of Phenylacetate (B1230308) Derivatives

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| Hydrophobic phenylacetic acid derivatives | Influenza A Neuraminidase | Introduction of aromatic lipophilic side chains resulted in potent inhibitory activity. | benthamdirect.com |

| 14β-phenylacetyl substituted dihydronoroxymorphinones | Opioid and NOP receptors | The 14β-acyl side chain led to high affinity for opioid receptors and moderate affinity for NOP receptors. | nih.gov |

Biochemical Interactions and Metabolic Pathways

The biochemical interactions of this compound are not extensively detailed in scientific literature. However, its hydrolyzed form, 4-methoxyphenylacetic acid, is a known metabolite. It has been identified in normal human urine, cerebrospinal fluid, and brain tissue, where it is described as a 4-O-methylated catecholamine metabolite. hmdb.ca This suggests that this compound, upon entering a biological system, would likely be hydrolyzed to 4-methoxyphenylacetic acid, which then participates in metabolic pathways.

There is some indication that compounds with a methoxyphenyl structure may interact with hormonal receptors. For instance, 4-methoxyequilenin, an O-methylated metabolite in equine estrogen metabolism, has been shown to be a potent estrogen agonist that can induce estrogen response element-mediated gene transcription in human breast cancer cells. clinpgx.org While this is a different molecule, it raises the possibility that other methoxyphenyl-containing compounds could have an affinity for estrogen receptors. However, direct evidence for this compound binding to the estrogen receptor is not available in the primary literature.

Interaction with Biological Targets

This compound has been identified as a compound with an affinity for the estrogen receptor, suggesting its potential as an estrogen receptor modulator. biosynth.com The structural characteristics of this compound, including its ability to form stable complexes with chloride ions, may play a role in its capacity to bind to the estrogen receptor. biosynth.com While direct quantitative binding data such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) for this compound with the estrogen receptor are not extensively detailed in publicly available literature, the initial findings warrant further investigation into its specific interactions with this and other potential biological targets. The interaction with nuclear receptors like the estrogen receptor is a critical area of research for understanding the biological activity of xenobiotic compounds.

Modulation of Cellular Signaling Pathways

The direct impact of this compound on specific cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) or the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, is not well-documented in current scientific literature. These pathways are crucial in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Research on other methoxy-containing phenolic compounds has demonstrated modulation of these pathways, but specific studies on this compound are needed to determine its precise effects on intracellular signaling cascades.

Metabolic Fate and Biotransformation Studies

The metabolic fate of this compound in biological systems is an area of active research. Studies on structurally similar compounds provide insights into its likely biotransformation pathways. For instance, the in vivo metabolism of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in rats has shown that O-demethylation is a major metabolic step, a reaction catalyzed primarily by the cytochrome P450 enzyme CYP2D6. nih.gov This process converts the methoxy group to a hydroxyl group, increasing the polarity of the compound and facilitating its excretion.

Further research into the enzymatic transformation of para-substituted benzene (B151609) derivatives has demonstrated the potential for selective oxidative demethylation. In a study utilizing variants of the CYP199A4 enzyme, no product was observed during the turnover of this compound with either the wild-type or the S244D mutant enzyme under the tested conditions, suggesting a degree of substrate specificity for these enzymatic reactions. uq.edu.au

The enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, a structurally related compound, has been achieved using lipases from Serratia marcescens and Candida cylindracea, indicating that enzymatic hydrolysis of the ester group could also be a potential metabolic pathway for this compound. google.com

Table 1: Key Enzymes in the Biotransformation of Methoxyphenyl Compounds

| Enzyme Family | Specific Enzyme | Reaction Type | Substrate Example | Reference |

|---|---|---|---|---|

| Cytochrome P450 | CYP2D6 | O-demethylation | 1-(4-methoxyphenyl)piperazine | nih.gov |

| Cytochrome P450 | CYP199A4 Variants | Oxidative Demethylation | para-substituted benzene derivatives | uq.edu.au |

| Lipase | Lipase from Serratia marcescens | Enantioselective Hydrolysis | racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate | google.com |

| Lipase | Lipase from Candida cylindracea | Enantioselective Hydrolysis | racemic methyl 3-(4-methoxyphenyl) oxirane-2-carboxylate | google.com |

Environmental Research and Bioremediation

Occurrence in Fungi and Environmental Emissions

The natural occurrence of this compound in fungi is not extensively documented. However, fungi are known producers of a wide array of volatile organic compounds (VOCs), and some of these are structurally related to this compound. d-nb.infonih.gov For instance, various fungi associated with the Eurasian spruce bark beetle (Ips typographus) have been shown to emit distinct blends of VOCs. d-nb.info While specific detection of this compound in these fungal emissions has not been reported, the biosynthetic capabilities of fungi to produce aromatic esters suggest that it could be a minor, yet undetected, component of some fungal volatilomes.

Information regarding the environmental emissions of this compound from industrial or other anthropogenic sources is currently scarce in the available literature.

Biodegradation and Environmental Fate Studies

The environmental fate of this compound is influenced by both biotic and abiotic degradation processes. While specific studies on its biodegradation are limited, research on analogous compounds provides valuable insights. For example, a species of Arthrobacter has been shown to degrade 3,4,5-trimethoxyphenylacetic acid, a structurally similar compound. nih.gov The degradation pathway involves the oxidation of the aromatic ring and subsequent cleavage. nih.gov

The biodegradation of another related compound, 3-methyl-4-nitrophenol, by Ralstonia sp. SJ98 has been studied, demonstrating the capability of microorganisms to utilize methylated aromatic compounds as a sole source of carbon and energy. nih.gov The degradation of 4-chloro-2-methylphenoxyacetic acid by the endophytic fungus Phomopsis sp. further highlights the potential for microbial degradation of phenoxyacetic acid derivatives in the environment. aloki.hu

Predictive models for the environmental fate of (4-Methoxyphenyl)(methylamino)acetic acid, a compound with structural similarities, suggest a biodegradation half-life of approximately 3.55 days. epa.gov Such models can provide initial estimates for the persistence of this compound in the environment, although experimental verification is necessary.

Table 2: Predicted Environmental Fate Parameters for a Structurally Similar Compound

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Biodegradation Half-Life | 3.55 | days | epa.gov |

| Bioconcentration Factor | 2.29 | L/kg | epa.gov |

| Atmospheric Hydroxylation Rate | 1.51e-11 | cm³/molecule*sec | epa.gov |

| Soil Adsorption Coefficient (Koc) | 64.6 | L/kg | epa.gov |

Data for (4-Methoxyphenyl)(methylamino)acetic acid

Potential for Environmental Remediation Applications

Currently, there is no direct evidence in the scientific literature to suggest the application of this compound in environmental remediation. However, the study of its biodegradation by microorganisms could open avenues for its potential use in bioremediation strategies. If certain microorganisms are found to efficiently degrade this compound, they could be employed to clean up contaminated sites. The chemotactic behavior of bacteria towards related methylated aromatic compounds, as seen with Ralstonia sp. SJ98 and 3-methyl-4-nitrophenol, suggests that microorganisms could be attracted to and subsequently degrade this compound in the environment. nih.gov Further research is required to explore these possibilities.

Computational Chemistry and Theoretical Studies on Methyl 4 Methoxyphenylacetate

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer a powerful lens through which to examine the dynamic behavior of Methyl 4-methoxyphenylacetate (B8689602). While extensive, specific molecular dynamics (MD) simulation studies on this particular compound are not widely available in published literature, the principles of such studies can be applied to understand its likely behavior in various environments.

MD simulations would involve the creation of a force field, a set of parameters that define the potential energy of the system, to model the interactions between the atoms of Methyl 4-methoxyphenylacetate and its surroundings. These simulations could predict how the molecule behaves in different solvents, how it interacts with biological macromolecules, and its conformational flexibility over time. For instance, a simulation in an aqueous environment would likely show the hydrophilic ester group interacting with water molecules, while the hydrophobic methoxyphenyl group would be shielded.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. Methods like Density Functional Theory (DFT) are commonly employed to calculate various electronic descriptors. dergipark.org.tr

The electronic structure of a molecule is key to its reactivity. Important parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Another aspect of electronic structure analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the ester and methoxy (B1213986) groups would be expected to be regions of high electron density (negative potential), while the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a more positive potential.

Mulliken charge analysis, another output of quantum chemical calculations, provides a way to partition the total charge of the molecule among its constituent atoms. This can give insights into the local electronic environment of each atom and help in predicting sites for nucleophilic or electrophilic attack.

Table 1: Calculated Electronic Properties of a Related Compound (Illustrative)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These are illustrative values for a structurally similar molecule, as specific published data for this compound is limited.

Predictive Modeling of Reactivity and Selectivity

Computational chemistry provides tools to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure and steric factors, it is possible to forecast the most likely sites for chemical attack and the preferred orientation of reactants.

For example, in an electrophilic aromatic substitution reaction, the methoxy group on the phenyl ring is an activating, ortho-para directing group. Computational models can quantify this directing effect by calculating the relative energies of the transition states for substitution at the ortho, meta, and para positions. These calculations would likely confirm that the ortho and para positions are electronically favored for electrophilic attack.

Similarly, the ester group is susceptible to nucleophilic attack, particularly at the carbonyl carbon. Predictive models can assess the accessibility of this site and the activation energy required for reactions such as hydrolysis or transesterification. These models can also help in understanding the selectivity of enzymatic reactions involving this compound by simulating its interaction with the active site of an enzyme.

Conformational Analysis and Spectroscopic Property Prediction

This compound possesses several rotatable bonds, leading to a variety of possible three-dimensional conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. researchgate.net Computational methods, such as potential energy surface scans, can systematically explore the conformational landscape by rotating specific bonds and calculating the energy of each resulting structure. For this compound, key rotations would be around the C-C bond connecting the phenyl ring to the acetate group and the C-O bonds of the ester and methoxy groups. The results of such an analysis would reveal the preferred dihedral angles and the relative energies of different conformers. uni-greifswald.de

Furthermore, computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification. chemicalbook.com

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.tr These predictions are based on the calculated electron density around each nucleus.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands.

Table 2: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy Type | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (para-CH) | ~7.2 ppm |

| ¹³C NMR Chemical Shift (C=O) | ~170 ppm |

| IR Stretching Frequency (C=O) | ~1735 cm⁻¹ |

Note: These are illustrative values based on typical functional group ranges and may not represent precise calculated values for this compound.

Analytical Chemistry Methodologies for Methyl 4 Methoxyphenylacetate

Chromatographic Techniques for Analysis and Purification

Chromatography is fundamental for separating Methyl 4-methoxyphenylacetate (B8689602) from reaction mixtures, starting materials, or impurities. Both gas and liquid chromatography are employed, chosen based on the sample matrix and analytical objective.

Gas Chromatography (GC): As a volatile ester, Methyl 4-methoxyphenylacetate is well-suited for analysis by Gas Chromatography. The compound's retention behavior is characterized by its Kovats retention index, which is a measure of where a compound elutes relative to a series of n-alkane standards. This index helps in identifying the compound in complex mixtures when coupled with a detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The Kovats retention index for this compound varies slightly depending on the stationary phase of the GC column. nih.gov

| Column Type | Kovats Retention Index |

|---|---|

| Standard Non-Polar | 1385 - 1393 |

| Semi-Standard Non-Polar | 1364 - 1440 |

High-Performance Liquid Chromatography (HPLC): For non-volatile samples or for preparative purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. While specific methods for this compound are proprietary to various research and industrial labs, methodologies developed for its parent compound, 4-methoxyphenylacetic acid, provide a strong basis for its analysis. A typical setup involves a reversed-phase column, such as a Hypersil C18, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as potassium dihydrogen orthophosphate) is effective for eluting the compound. Detection is commonly achieved using a UV detector set to a wavelength where the methoxyphenyl chromophore absorbs strongly.

Spectroscopic Characterization in Research

Spectroscopy is indispensable for the structural elucidation and confirmation of this compound. Each technique provides unique information about the molecule's structure and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound shows distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the two different methyl (-CH₃) groups. The aromatic protons typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the ester carbonyl carbon, the carbons of the benzene ring (with distinct signals for the substituted and unsubstituted positions), the methylene carbon, and the two methoxy (B1213986) carbons. nih.gov

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic C-H (ortho to OCH₃) | ~6.86 | Doublet | ~114.0 |

| Aromatic C-H (meta to OCH₃) | ~7.22 | Doublet | ~130.2 |

| Aromatic C-OCH₃ | - | - | ~158.6 |

| Aromatic C-CH₂ | - | - | ~126.3 |

| -CH₂- | ~3.59 | Singlet | ~40.4 |

| C=O | - | - | ~172.2 |

| Ester -OCH₃ | ~3.67 | Singlet | ~52.0 |

| Aromatic -OCH₃ | ~3.78 | Singlet | ~55.2 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, this is typically done using a GC-MS system with Electron Ionization (EI). The mass spectrum shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 180, corresponding to the molecular weight of the compound (C₁₀H₁₂O₃). nih.gov The fragmentation pattern provides structural confirmation. The most significant fragment is often the tropylium-like ion at m/z 121, formed by the loss of the carbomethoxy group (-COOCH₃) followed by rearrangement. This fragment is characteristic of phenylacetic acid derivatives with a substituent on the ring. nih.gov

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 180 | ~100 | [M]⁺ (Molecular Ion) |

| 121 | ~56 | [M - COOCH₃]⁺ |

| 78 | ~41 | [C₆H₆]⁺ |

| 77 | ~43 | [C₆H₅]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands. A strong, sharp peak is observed for the carbonyl (C=O) stretch of the ester group. Other significant peaks correspond to the C-O stretching of the ester and ether linkages, and the C-H stretching of the aromatic and aliphatic parts of the molecule. nih.gov

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950-3000 | C-H Stretch | Aromatic & Aliphatic |

| ~1735 | C=O Stretch | Ester |

| ~1515, ~1610 | C=C Stretch | Aromatic Ring |

| ~1245 | C-O Stretch | Aryl Ether |

| ~1175 | C-O Stretch | Ester |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The key chromophore in this compound is the 4-methoxyphenyl (B3050149) group. This substituted benzene ring gives rise to characteristic absorbance peaks in the ultraviolet region. Benzenoid compounds typically show two primary absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). For 4-substituted benzene rings with oxygen-containing groups, these bands can be shifted to longer wavelengths (a bathochromic shift). The UV spectrum of this compound is expected to show a strong absorbance maximum (λmax) in the range of 270-280 nm, corresponding to the π → π* transitions of the substituted aromatic ring.

Advanced hyphenated techniques

To achieve higher sensitivity and more definitive identification, especially in complex mixtures, chromatographic and spectroscopic techniques are often combined or "hyphenated." This approach leverages the separation power of chromatography with the identification capabilities of spectroscopy.

The most common and powerful hyphenated technique for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). In this setup, the gas chromatograph separates the components of a mixture, and each separated component is then directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each individual compound, enabling positive identification based on both its retention time from the GC and its unique fragmentation pattern from the MS. nih.gov

Another powerful hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS). This method is advantageous for analyzing thermally unstable compounds or for samples that are not sufficiently volatile for GC. LC-MS combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it a highly selective and sensitive technique for identifying and quantifying compounds in complex matrices. Other hyphenated methods such as LC-NMR and LC-FTIR are also utilized in advanced research for comprehensive structural elucidation of unknown compounds and impurities.

常见问题

What are the established synthetic routes for Methyl 4-methoxyphenylacetate, and how can reaction conditions be optimized?

This compound can be synthesized via catalytic reduction of quinone methide dimethyl ketal intermediates. For example, Evans et al. demonstrated that lithium enolate-mediated reactions with trimethylsilyl acetamide derivatives yield aryl-substituted esters. A specific method involves reacting 4,4-dimethoxycyclohexadienone with the lithium enolate of ethyl α-trimethylsilyl acetate, followed by catalytic hydrogenation to produce this compound in 68% yield . Key optimization parameters include temperature control (ambient to 0°C for enolate formation) and inert atmosphere (argon/nitrogen) to prevent side reactions.

What spectroscopic and analytical techniques are recommended for characterizing this compound?

Essential characterization methods include:

- NMR Spectroscopy : and NMR to confirm the methoxy (δ ~3.8 ppm) and acetate (δ ~3.6–3.7 ppm) groups, as well as aromatic proton signals (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 180.2 (CHO) .

- Infrared (IR) Spectroscopy : Peaks at ~1740 cm (ester C=O stretch) and ~1250 cm (C-O-C stretch) .

How should this compound be stored to ensure stability, and what are its incompatibilities?

The compound is stable under recommended storage conditions (room temperature, inert atmosphere) but degrades upon exposure to heat (>40°C) or moisture. Incompatible materials include strong acids/bases (risk of ester hydrolysis) and oxidizing agents (potential radical reactions). Store in sealed, light-resistant containers with desiccants .

What strategies enable enantioselective synthesis of this compound derivatives?

Enantioselective pathways often utilize chiral auxiliaries or catalysts. For instance, aziridine aldehydes can condense with this compound’s lithium enolate to form β-hydroxyesters. Subsequent Lewis acid-mediated cyclization (e.g., using BF·EtO) yields dihydrofuran-2-one derivatives with stereochemical control. Catalytic hydrogenation of intermediates further refines enantiomeric excess (>90% ee) .

How can researchers resolve analytical challenges in distinguishing this compound from structurally similar esters?

Differentiation requires a combination of:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate analogs like ethyl 4-methoxyphenylacetate (retention time differences).

- Tandem MS (MS/MS) : Fragment ion patterns (e.g., loss of methoxy group vs. ethoxy) .

- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-purity crystals .

What methodologies are recommended for studying the biological interactions of this compound?

While direct biological data are limited, analogous phenylacetate derivatives exhibit activity in enzyme inhibition assays. Suggested approaches:

- In Vitro Enzymatic Studies : Test interactions with cytochrome P450 isoforms or esterases using fluorogenic substrates.

- Molecular Docking : Leverage the compound’s SMILES (COC(=O)Cc1ccc(OC)cc1) to model binding affinities with target proteins .

How can computational modeling enhance the study of this compound’s reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict reaction pathways and transition states. For example:

- Hydrolysis Mechanisms : Simulate acid/base-catalyzed ester cleavage to identify rate-limiting steps.

- Solvent Effects : Compare activation energies in polar (water) vs. non-polar (toluene) solvents .

What safety protocols are critical when handling this compound in laboratory settings?

Although acute toxicity data are unavailable, adopt standard precautions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。